3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine
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Overview
Description
3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures. The presence of oxazole, pyrrolidine, and pyridazine rings in its structure makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, followed by the construction of the pyrrolidine and pyridazine rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib, have shown significant biological activities.
Pyrrolidine Derivatives: These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Pyridazine Derivatives: Pyridazine-containing compounds have been studied for their potential as anti-inflammatory and antitumor agents.
Uniqueness
What sets 3-{5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine apart is its unique combination of these heterocyclic rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-methyl-5-[[5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C21H23N5O/c1-15-9-19(27-24-15)14-25-10-17-12-26(13-18(17)11-25)21-8-7-20(22-23-21)16-5-3-2-4-6-16/h2-9,17-18H,10-14H2,1H3 |
InChI Key |
WOGNNOSFOXTZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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